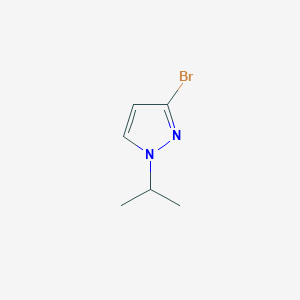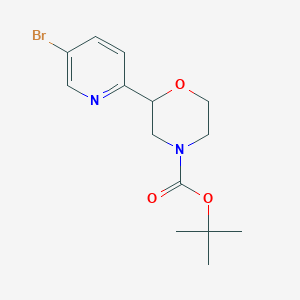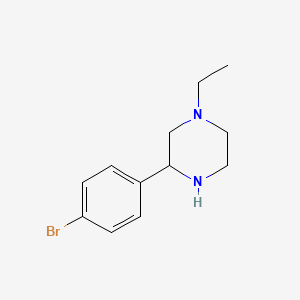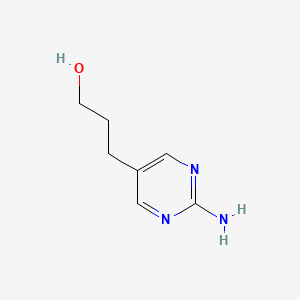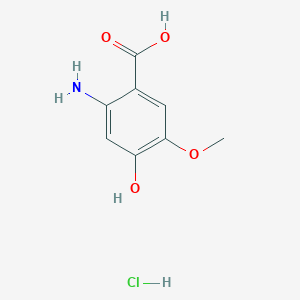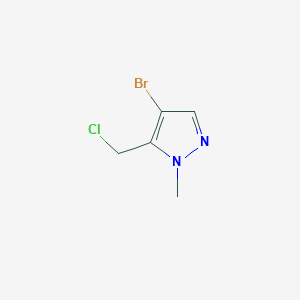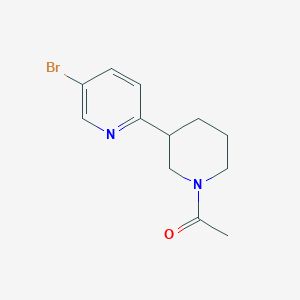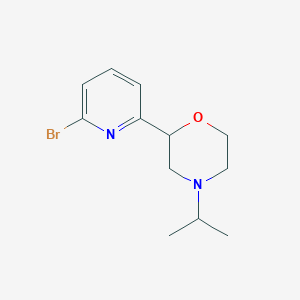
2-Bromo-1-(bromomethyl)-3-iodobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-1-(bromomethyl)-3-iodobenzene (BBMB) is an organic chemical compound that is used in various scientific applications. It is a brominated hydrocarbon that is used as a reagent in organic synthesis and as a catalyst in a variety of reactions. BBMB is a colorless, odorless, and non-toxic compound with a molecular weight of 295.99 g/mol. It is a stable compound with a melting point of 81-82°C and a boiling point of 154-156°C.
Aplicaciones Científicas De Investigación
Domino Processes to Benzofurans
- A study demonstrated the use of 1-bromo-2-iodobenzenes in a CuI-catalyzed domino process with beta-keto esters, leading to the formation of 2,3-disubstituted benzofurans. This process includes an intermolecular C-C bond formation followed by an intramolecular C-O bond formation, showcasing the versatility of such halogenated benzenes in constructing complex organic frameworks (Lu et al., 2007).
Synthesis of Biaryls
- Another study highlighted the role of 1,2-dibromobenzene derivatives, including those similar to 2-Bromo-1-(bromomethyl)-3-iodobenzene, in the aryne route to biaryls. This methodology involves the formation of halolithiobiphenyl intermediates, underpinning the importance of such compounds in the construction of biaryl systems with uncommon substituent patterns (Leroux & Schlosser, 2002).
Structural Analyses
- The structural characteristics of bromo- and bromomethyl-substituted benzenes have been studied, providing insights into the interactions such as C–H···Br, C–Br···Br, and C–Br···π within these compounds. This knowledge is crucial for understanding the reactivity and properties of compounds like 2-Bromo-1-(bromomethyl)-3-iodobenzene in various chemical contexts (Jones et al., 2012).
Coupling Reactions
- Research has also explored the Cu-catalyzed reactions of 1,2-dihalobenzenes with 1,3-cyclohexanediones to synthesize 3,4-dihydrodibenzo[b,d]furan-1(2H)-ones, illustrating the utility of dihalobenzenes in coupling reactions leading to heterocyclic compounds (Aljaar et al., 2012).
Propiedades
IUPAC Name |
2-bromo-1-(bromomethyl)-3-iodobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2I/c8-4-5-2-1-3-6(10)7(5)9/h1-3H,4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDGFTIJXTPBJBP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)I)Br)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30743519 |
Source


|
| Record name | 2-Bromo-1-(bromomethyl)-3-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30743519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.83 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(bromomethyl)-3-iodobenzene | |
CAS RN |
1261757-20-3, 1261649-03-9 |
Source


|
| Record name | 2-Bromo-1-(bromomethyl)-3-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30743519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-3-iodobenzyl bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 3-[(6-bromopyridin-2-yl)methyl]pyrrolidine-1-carboxylate](/img/structure/B1376799.png)
